An In-depth Technical Guide to the Synthesis of 1,1'-Carbonyldipiperidine from Piperidine
An In-depth Technical Guide to the Synthesis of 1,1'-Carbonyldipiperidine from Piperidine
Introduction: The Versatility of a Symmetrical Urea in Modern Synthesis
1,1'-Carbonyldipiperidine, a symmetrical urea derived from the versatile secondary amine piperidine, is a valuable building block in contemporary organic synthesis. Its structural motif is prevalent in a range of biologically active molecules and serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. The robust nature of the urea linkage, combined with the lipophilic character of the piperidine rings, imparts unique physicochemical properties to molecules incorporating this moiety. This guide provides a comprehensive technical overview of the synthesis of 1,1'-Carbonyldipiperidine, offering a comparative analysis of common synthetic routes, a detailed experimental protocol, and a thorough characterization of the final product. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Strategic Approaches to Carbonyl Insertion: A Comparative Analysis of Reagents
The synthesis of 1,1'-Carbonyldipiperidine from piperidine hinges on the introduction of a carbonyl group between two piperidine molecules. The choice of the carbonylating agent is a critical determinant of the reaction's efficiency, safety, and scalability. Three primary reagents are commonly considered for this transformation: phosgene, triphosgene, and 1,1'-carbonyldiimidazole (CDI).
| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |
| Phosgene | COCl₂ | Gas | Highly reactive, leading to fast reaction rates and high yields. Byproducts are volatile and easily removed. | Extremely toxic gas, requiring specialized handling and containment.[1] Difficult to handle on a laboratory scale. |
| Triphosgene | C₃Cl₆O₃ | Crystalline Solid | Safer and easier to handle than phosgene.[2][3] A solid, allowing for accurate weighing and dispensing.[3] Decomposes to three equivalents of phosgene in situ, offering the reactivity of phosgene with reduced handling risks.[2] | Still highly toxic upon decomposition to phosgene.[4] Requires careful handling and a well-ventilated fume hood. |
| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | Crystalline Solid | Relatively non-toxic and easy to handle.[1] Byproducts (imidazole and CO₂) are generally benign and easily removed. Reactions are often clean with high yields. | Less reactive than phosgene or triphosgene. May require longer reaction times or heating. Moisture sensitive.[5] |
Causality in Reagent Selection:
For laboratory-scale synthesis, the extreme toxicity and handling difficulties associated with phosgene gas make it a less desirable choice despite its reactivity. Triphosgene emerges as a superior alternative, offering the potent reactivity of phosgene in a more manageable solid form.[2][3] 1,1'-Carbonyldiimidazole (CDI) presents the safest option, though its lower reactivity might necessitate more forcing conditions. For the purposes of this guide, which prioritizes a balance of reactivity, safety, and practicality for a research and development setting, the triphosgene-mediated synthesis is presented as the recommended protocol.
Reaction Mechanism: The Stepwise Formation of a Urea
The reaction of piperidine with triphosgene proceeds through the in situ generation of phosgene. The mechanism involves a nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of phosgene, followed by the elimination of a chloride ion to form a carbamoyl chloride intermediate. A second molecule of piperidine then attacks this intermediate, leading to the formation of 1,1'-Carbonyldipiperidine and a protonated piperidine, which is neutralized by a base.
Caption: Reaction mechanism for the synthesis of 1,1'-Carbonyldipiperidine using triphosgene.
Detailed Experimental Protocol: Synthesis via Triphosgene
This protocol is adapted from established procedures for the synthesis of related urea derivatives and is designed to be a self-validating system for the preparation of high-purity 1,1'-Carbonyldipiperidine.
Materials:
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Piperidine (2.0 equivalents)
-
Triphosgene (0.34 equivalents)
-
Triethylamine (2.2 equivalents)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
Equipment:
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Ice bath
-
Standard glassware for extraction and filtration
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Rotary evaporator
Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis of 1,1'-Carbonyldipiperidine.
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
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Addition of Triphosgene: Cool the solution to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.34 equivalents) in anhydrous dichloromethane to the stirred piperidine solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer). Combine the organic layers and wash with brine.
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Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 1,1'-Carbonyldipiperidine can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.
Characterization of 1,1'-Carbonyldipiperidine
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,1'-Carbonyldipiperidine.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 5395-04-0 | [6] |
| Molecular Formula | C₁₁H₂₀N₂O | [6] |
| Molecular Weight | 196.29 g/mol | [6] |
| Appearance | Faintly yellow crystals or solid | [4][7] |
| Melting Point | 44-47 °C | [4][6][7] |
| Boiling Point | 296-298 °C | [4][7] |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | Predicted shifts: Protons on carbons adjacent to nitrogen (α-protons) are expected to appear around 3.2-3.4 ppm. Protons on carbons further from the nitrogen (β- and γ-protons) are expected to appear as a multiplet around 1.5-1.7 ppm. Due to the symmetrical nature of the molecule, a simple spectrum is anticipated. Note: Experimental spectrum not readily available in the searched resources. |
| ¹³C NMR | Experimental shifts (CDCl₃): Carbonyl carbon (C=O) at ~165 ppm. Carbons adjacent to nitrogen (α-carbons) at ~46 ppm. Carbons β to nitrogen at ~26 ppm. Carbon γ to nitrogen at ~24 ppm. |
| IR (Infrared) | A strong absorption band characteristic of the C=O stretch in a urea is expected around 1640-1660 cm⁻¹. C-H stretching vibrations from the piperidine rings are expected around 2850-2950 cm⁻¹. Note: Experimental spectrum not readily available in the searched resources. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 196. A prominent fragment ion at m/z = 112 is also observed, corresponding to the loss of one piperidine ring. |
Safety and Handling: A Prudent Approach to Potent Reagents
The synthesis of 1,1'-Carbonyldipiperidine involves the use of hazardous materials that necessitate strict safety protocols.
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Triphosgene: Although a solid, triphosgene can release toxic phosgene gas upon contact with moisture or upon heating.[4] It should always be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of spills, the area should be evacuated, and appropriate measures should be taken for neutralization and cleanup.
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Piperidine: Piperidine is a flammable and corrosive liquid that can cause severe skin burns and eye damage. It is also toxic if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
1,1'-Carbonyldiimidazole (CDI): While significantly safer than phosgene and triphosgene, CDI is a moisture-sensitive solid and can cause skin and eye irritation.[7][8] Standard laboratory safety practices should be followed.
Conclusion: A Reliable Pathway to a Key Synthetic Intermediate
This technical guide has delineated a robust and reliable methodology for the synthesis of 1,1'-Carbonyldipiperidine from piperidine, with a strong emphasis on the use of triphosgene as a practical and efficient carbonylating agent for a research and development setting. The comparative analysis of available reagents, coupled with a detailed experimental protocol and comprehensive characterization data, provides a self-validating framework for the successful preparation and verification of this important synthetic intermediate. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently produce high-purity 1,1'-Carbonyldipiperidine for their diverse synthetic applications.
References
Sources
- 1. 1,1'-(Azodicarbonyl)dipiperidine, 97% | Fisher Scientific [fishersci.ca]
- 2. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Di(piperidin-1-yl)methanone , 97% , 5395-04-0 - CookeChem [cookechem.com]
- 5. 1,1'-(Azodicarbonyl)dipiperidine | C12H20N4O2 | CID 73042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1′-カルボニルジピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5395-04-0 | CAS DataBase [m.chemicalbook.com]
- 8. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
